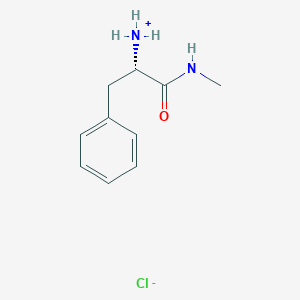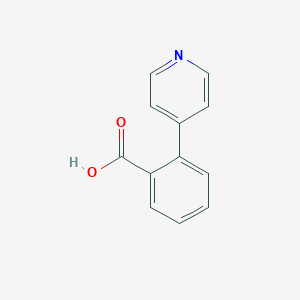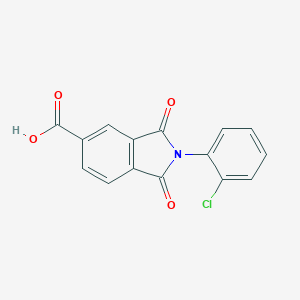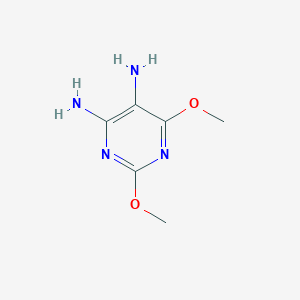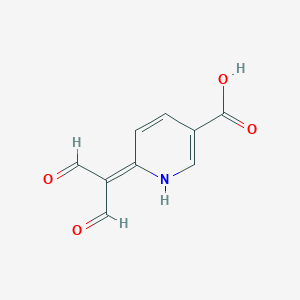
6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid, also known as DPC, is a chemical compound that has been studied extensively in scientific research. It is a pyridine derivative that has been found to have various biochemical and physiological effects. DPC has been synthesized using different methods, and its mechanism of action has been investigated in detail.
Mecanismo De Acción
The mechanism of action of 6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors. 6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. In addition, 6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid has been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of appetite, mood, and pain perception.
Biochemical and Physiological Effects:
6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. 6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory disorders. 6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid has also been found to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases such as cancer and neurodegenerative disorders. In addition, 6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid has been shown to have anticancer activity, which may be due to its ability to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using different methods. 6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid has been found to have various biological activities, which makes it a useful tool for investigating the mechanism of action of various enzymes and receptors. However, there are also limitations to the use of 6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid in lab experiments. 6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid has been found to have low solubility in water, which may limit its use in certain experiments. In addition, the mechanism of action of 6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid. One area of research is the investigation of the mechanism of action of 6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid. Further studies are needed to elucidate the precise molecular targets of 6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid and the mechanisms by which it exerts its biological activities. Another area of research is the development of new synthetic methods for 6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid that may improve its solubility and other properties. In addition, further studies are needed to investigate the potential therapeutic applications of 6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory disorders. Finally, the use of 6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid as a tool in biochemical and pharmacological research should be further explored to better understand its potential applications.
Métodos De Síntesis
6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid can be synthesized using different methods, including the reaction of 3-pyridinecarboxylic acid with ethyl acetoacetate and acetic anhydride. The reaction takes place in the presence of a catalyst such as p-toluenesulfonic acid, and the resulting product is purified using column chromatography. Other methods of synthesizing 6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid include the reaction of 3-pyridinecarboxylic acid with acetic anhydride and the reaction of 3-pyridinecarboxylic acid with ethyl acetoacetate and acetic anhydride in the presence of a base.
Aplicaciones Científicas De Investigación
6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid has been extensively studied in scientific research, particularly in the field of medicinal chemistry. It has been found to have various biological activities, including anti-inflammatory, antioxidant, and anticancer activities. 6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. It has also been used as a tool in biochemical and pharmacological research to study the mechanism of action of various enzymes and receptors.
Propiedades
IUPAC Name |
6-[(Z)-1-hydroxy-3-oxoprop-1-en-2-yl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-4-7(5-12)8-2-1-6(3-10-8)9(13)14/h1-5,11H,(H,13,14)/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHLXHARBPBAHP-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C(=CO)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1C(=O)O)/C(=C/O)/C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-dioxopropan-2-ylidene)-1H-pyridine-3-carboxylic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

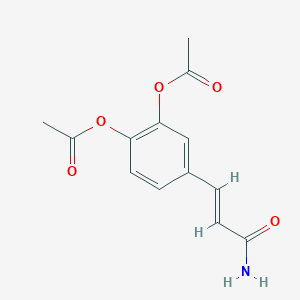
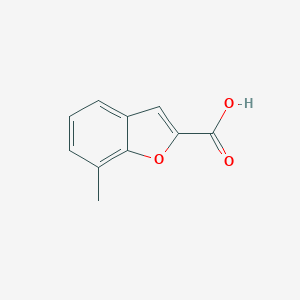
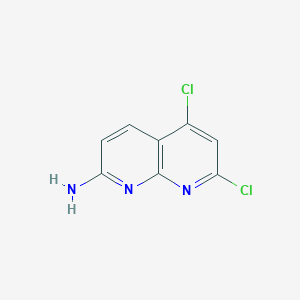
![[2-[(1S,2S,4R,6S,8S,9S,11S,12S,13R)-6-Cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B169780.png)
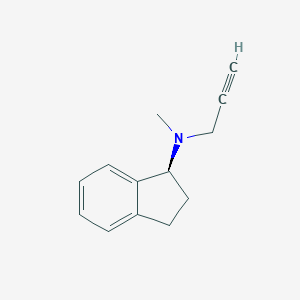
![2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B169788.png)
